

# Application Notes and Protocols for Evaluating Funobactam Cytotoxicity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Funobactam** (formerly XNW4107) is a novel, investigational diazabicyclooctane  $\beta$ -lactamase inhibitor.[1][2] It is currently in Phase 3 clinical trials in combination with  $\beta$ -lactam antibiotics such as imipenem/cilastatin for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia.[1][3][4] **Funobactam**'s primary mechanism of action is the inhibition of a broad spectrum of  $\beta$ -lactamase enzymes, including Ambler Class A, C, and D, produced by multidrug-resistant Gram-negative bacteria.[1][5] By inactivating these enzymes, **Funobactam** restores the efficacy of co-administered  $\beta$ -lactam antibiotics.[6][7] While **Funobactam** itself possesses minimal intrinsic antibacterial activity, its role as a "suicide inhibitor" is crucial in overcoming bacterial resistance.[6][8]

The preclinical and clinical development of any new therapeutic agent necessitates a thorough evaluation of its safety profile, including potential cytotoxicity to mammalian cells. Understanding the cytotoxic effects of **Funobactam** is critical to ensuring its safety and therapeutic index. This document provides detailed protocols for a panel of standard cell-based assays to evaluate the potential cytotoxicity of **Funobactam**. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

### **Data Presentation**



The quantitative data generated from the described cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting such data.

Table 1: Effect of Funobactam on Cell Viability as Determined by MTT Assay

Funobactam Concentration (µM)	% Cell Viability (Mean ± SD)	IC50 (μM)
0 (Vehicle Control)	100 ± 5.2	
1	98.6 ± 4.8	_
10	95.3 ± 6.1	_
50	89.7 ± 5.5	>100
100	85.2 ± 7.3	

Table 2: Membrane Integrity Assessment by LDH Release Assay

Funobactam Concentration (µM)	% Cytotoxicity (LDH Release) (Mean ± SD)		
0 (Vehicle Control)	2.1 ± 0.8		
1	2.5 ± 1.1		
10	3.2 ± 1.5		
50	4.8 ± 2.0		
100	5.9 ± 2.4		
Positive Control (Lysis Buffer)	100		

Table 3: Apoptosis Induction by Funobactam Measured by Annexin V/PI Staining



Funobactam Concentration (µM)	% Viable Cells (Annexin V- <i>l</i> PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necr otic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)	96.5 ± 2.1	1.8 ± 0.5	1.2 ± 0.4	0.5 ± 0.2
10	95.8 ± 2.5	2.1 ± 0.7	1.5 ± 0.6	0.6 ± 0.3
50	92.3 ± 3.0	4.5 ± 1.1	2.5 ± 0.8	0.7 ± 0.4
100	88.7 ± 3.5	7.8 ± 1.5	2.8 ± 0.9	0.7 ± 0.5

# **Experimental Protocols MTT Assay for Cell Viability**

This assay assesses cell viability by measuring the metabolic activity of a cell population.[9][10] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.

#### Materials:

- 96-well flat-bottomed microplates
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Selected mammalian cell line (e.g., HepG2, HEK293)
- Complete cell culture medium
- Funobactam stock solution
- Microplate reader



### Protocol:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
- Prepare serial dilutions of Funobactam in complete culture medium.
- Remove the medium from the wells and add 100 µL of the Funobactam dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Funobactam).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Following incubation, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the 4-hour incubation, add 100 µL of solubilization solution to each well.
- Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[12]

#### Materials:

96-well flat-bottomed microplates



- LDH cytotoxicity assay kit (commercially available)
- Selected mammalian cell line
- Complete cell culture medium
- Funobactam stock solution
- Lysis buffer (provided in the kit for maximum LDH release control)
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate as described for the MTT assay.
- Treat the cells with serial dilutions of **Funobactam** for the desired duration.
- Include the following controls:
  - Spontaneous LDH release: Cells treated with vehicle control.
  - Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
  - Medium background: Complete medium without cells.
- At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
- Carefully transfer 50 μL of the supernatant from each well to a new 96-well plate.
- Prepare the LDH reaction mixture according to the manufacturer's instructions.
- Add 50 μL of the LDH reaction mixture to each well containing the supernatant.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add 50 μL of the stop solution (provided in the kit) to each well.



- Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13]
- Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

## **Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17]

### Materials:

- Flow cytometer
- Annexin V-FITC and Propidium Iodide Apoptosis Detection Kit (commercially available)
- Selected mammalian cell line
- 6-well plates or T25 flasks
- Funobactam stock solution
- 1X Annexin V binding buffer (provided in the kit)
- Phosphate-buffered saline (PBS)

### Protocol:

• Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.



- Treat the cells with various concentrations of Funobactam for the desired time period.
   Include a vehicle control.
- Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5  $\mu$ L of FITC-conjugated Annexin V and 1  $\mu$ L of PI solution to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μL of 1X Annexin V binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

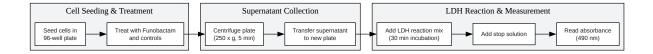
## **Visualizations**



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Caption: Workflow for the MTT cell viability assay.

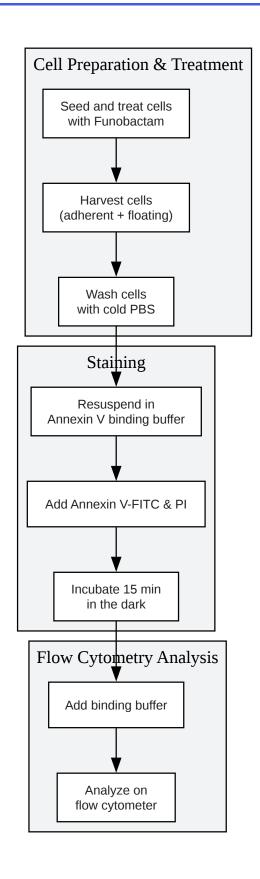




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Caption: Workflow for the LDH cytotoxicity assay.





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Caption: Workflow for the Annexin V/PI apoptosis assay.



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